molecular formula C25H24N10O2 B2938143 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1172399-03-9

5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2938143
CAS No.: 1172399-03-9
M. Wt: 496.535
InChI Key: CPPSGJQPYSXBAK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring three distinct pharmacophores:

  • Isoxazole core: A five-membered aromatic ring with adjacent oxygen and nitrogen atoms, known for its role in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) and therapeutic versatility .
  • Pyrazolo[3,4-d]pyrimidine scaffold: A fused bicyclic system common in kinase inhibitors and anticancer agents due to its structural mimicry of purine bases .
  • Piperazine-pyrimidine substituent: A nitrogen-rich moiety that enhances solubility and modulates receptor binding, particularly in neurological or anti-inflammatory targets .

Its hydrophilic profile (CLogP ≈ 1.2–1.5, estimated) suggests moderate bioavailability, while the extended conjugation system may improve target affinity .

Properties

IUPAC Name

5-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N10O2/c36-24(20-15-21(37-32-20)18-5-2-1-3-6-18)26-9-10-35-23-19(16-31-35)22(29-17-30-23)33-11-13-34(14-12-33)25-27-7-4-8-28-25/h1-8,15-17H,9-14H2,(H,26,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPSGJQPYSXBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5)C6=NC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide, identified by its CAS number 1172399-03-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N10O2C_{25}H_{24}N_{10}O_{2} with a molecular weight of 496.5 g/mol. The structure incorporates multiple pharmacophoric elements, including a phenyl group, an isoxazole moiety, and a piperazine ring fused with a pyrimidine derivative, which are known to enhance biological activity against various targets.

PropertyValue
Molecular FormulaC25H24N10O2
Molecular Weight496.5 g/mol
CAS Number1172399-03-9

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects on various cancer cell lines. In particular, compounds similar to 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide have been reported to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) with IC50 values ranging from 0.3 to 24 µM .

One notable study demonstrated that a related compound effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression . The mechanism of action appears to involve the disruption of key signaling pathways associated with cancer cell survival.

The mechanism by which 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide exerts its effects may involve several pathways:

  • EGFR Inhibition : The compound likely binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it activates caspase pathways leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (G1/S or G2/M), thus inhibiting cancer cell proliferation.

Case Studies

A series of case studies have highlighted the efficacy of compounds within this chemical class:

  • Study on MCF-7 Cells : A derivative was tested against MCF-7 cells and showed significant inhibition of cell growth with an IC50 value below 10 µM. The study indicated that the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Dual Targeting Mechanism : Another study reported that compounds similar to this one acted as dual inhibitors for both EGFR and VEGFR2, providing a synergistic effect in inhibiting tumor growth and angiogenesis .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Pharmacological Activity Selectivity/IC₅₀ (nM) Key Adverse Effects
Target Compound Isoxazole + pyrazolopyrimidine + piperazine Hypothesized kinase/GPCR modulation Not reported Undetermined (preclinical phase)
Celecoxib (COX-2 inhibitor) Isoxazole + sulfonamide Anti-inflammatory (COX-2 inhibition) COX-2: 40; COX-1: >1000 Cardiovascular risks, GI toxicity
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine Anticandidate for kinase inhibition CDK2: 120 Limited data
N-benzyl-4-[(2-methylpropyl)amino]-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide Pyrimidine + piperazine Kinase inhibition (e.g., JAK/STAT pathways) JAK2: 85 Hepatotoxicity (in vitro)

Key Findings

Isoxazole Derivatives :

  • The target compound shares the isoxazole motif with celecoxib, a COX-2 inhibitor. However, celecoxib’s sulfonamide group is replaced with a pyrazolopyrimidine-piperazine chain in the target compound, likely shifting its mechanism away from cyclooxygenase inhibition toward kinase or GPCR modulation .
  • Celecoxib’s adverse effects (cardiovascular, GI) are linked to COX-2 selectivity and sulfonamide toxicity, which the target compound may avoid due to its distinct substituents .

Pyrazolopyrimidine Analogues :

  • The pyrazolo[3,4-d]pyrimidine scaffold in the target compound is structurally analogous to kinase inhibitors like CDK2-targeting agents (e.g., IC₅₀ = 120 nM for compound 2 in ). The addition of a piperazine-pyrimidine tail may enhance selectivity for atypical kinases or allosteric sites .

Piperazine-Containing Compounds :

  • Compound demonstrates that piperazine-linked pyrimidines can inhibit JAK/STAT pathways (IC₅₀ = 85 nM for JAK2). The target compound’s pyrimidin-2-yl-piperazine group could similarly enhance binding to ATP pockets in kinases or neurotransmitter receptors .

Pharmacokinetic Considerations :

  • The target compound’s ethyl-carboxamide linker may improve metabolic stability compared to ester- or sulfonamide-containing analogues (e.g., rofecoxib’s withdrawal due to hydrolysis susceptibility) .

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